molecular formula C21H24N2O4 B6570125 2,4-dimethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide CAS No. 946267-26-1

2,4-dimethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Cat. No. B6570125
CAS RN: 946267-26-1
M. Wt: 368.4 g/mol
InChI Key: CYTGVTJCNNLPPG-UHFFFAOYSA-N
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Description

The compound “2,4-dimethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide” is a complex organic molecule that contains several functional groups. It has a benzamide group, which is a common motif in pharmaceutical drugs. It also contains a tetrahydroquinoline group, which is a type of heterocyclic compound .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the tetrahydroquinoline and benzamide moieties, followed by their coupling . The exact methods would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine its structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The benzamide group could undergo reactions typical of amides, while the tetrahydroquinoline group could participate in reactions typical of heterocycles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be determined by its molecular structure .

Mechanism of Action

The mechanism of action of this compound would depend on its biological targets. Given its structural features, it might interact with enzymes or receptors in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its toxicity and pharmacological properties. These could be assessed through preclinical and clinical studies .

Future Directions

Future research on this compound could involve further studies of its synthesis, properties, and biological activity. It could also involve the development of analogs with improved properties .

properties

IUPAC Name

2,4-dimethoxy-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-4-20(24)23-11-5-6-14-7-8-15(12-18(14)23)22-21(25)17-10-9-16(26-2)13-19(17)27-3/h7-10,12-13H,4-6,11H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYTGVTJCNNLPPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dimethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

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